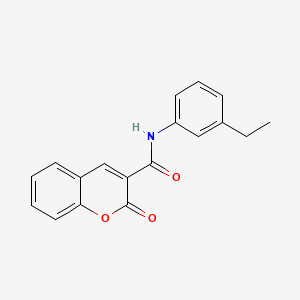![molecular formula C21H22N2O2 B5701532 N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in dental health. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mechanism of Action
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide works by binding to the tooth surface and forming a protective layer that helps to prevent the demineralization of the tooth enamel. It also helps to remineralize the tooth enamel by providing a source of calcium and phosphate ions. This mechanism of action has been extensively studied and has been shown to be effective in preventing and treating dental caries and other dental problems.
Biochemical and Physiological Effects:
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to have minimal toxicity and is considered safe for use in dental products. It has also been shown to have a low systemic absorption rate, which further supports its safety profile. In addition, N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to have minimal effects on the pH of the oral cavity, making it a suitable candidate for use in dental products.
Advantages and Limitations for Lab Experiments
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide has several advantages for laboratory experiments, including its stability, solubility, and ease of use. However, it also has several limitations, including its high cost and limited availability. These limitations can make it difficult for researchers to obtain and use N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide in their experiments.
Future Directions
There are several potential future directions for research on N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide. One area of interest is the development of new dental products that incorporate N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide and other compounds to provide enhanced anti-caries and remineralization properties. Another area of interest is the development of new methods for synthesizing N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide that are more cost-effective and scalable. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide and its potential applications in other areas of healthcare.
Synthesis Methods
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide is synthesized through a specific method that involves the reaction of 1-cyanocyclopentene with 4-(4-methoxyphenyl)-2-butanone in the presence of a catalyst. The resulting compound is then further processed to obtain N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide. This synthesis method has been extensively studied and optimized to ensure maximum yield and purity of the compound.
Scientific Research Applications
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in dental health. It has been shown to have significant anti-caries and remineralization properties, making it a promising candidate for the development of dental products such as toothpaste, mouthwash, and chewing gum. N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide has also been studied for its potential applications in the treatment of dentin hypersensitivity and enamel erosion.
properties
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-25-19-10-4-16(5-11-19)14-20(24)23-18-8-6-17(7-9-18)21(15-22)12-2-3-13-21/h4-11H,2-3,12-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXBEEGFQOZIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)

![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)





![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)
![N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)